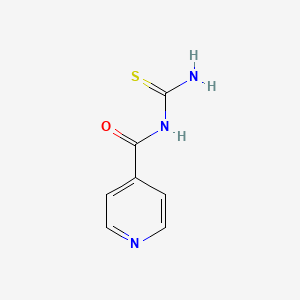

N-carbamothioylpyridine-4-carboxamide

Description

N-carbamothioylpyridine-4-carboxamide (CAS: 1024316-58-2) is a heterocyclic compound featuring a pyridine backbone substituted with a carboxamide group at the 4-position and a carbamothioyl (thiosemicarbazide) moiety at the nitrogen. Its molecular formula is C₁₇H₂₀N₄OS, with a molar mass of 328.43 g/mol . The thiosemicarbazide group (-NH-C(=S)-NH₂) confers unique reactivity, particularly in metal coordination and hydrogen bonding, making it relevant in medicinal chemistry and materials science.

Properties

CAS No. |

353492-16-7 |

|---|---|

Molecular Formula |

C7H7N3OS |

Molecular Weight |

181.22 g/mol |

IUPAC Name |

N-carbamothioylpyridine-4-carboxamide |

InChI |

InChI=1S/C7H7N3OS/c8-7(12)10-6(11)5-1-3-9-4-2-5/h1-4H,(H3,8,10,11,12) |

InChI Key |

VBILJGURWVPYOF-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C(=O)NC(=S)N |

Canonical SMILES |

C1=CN=CC=C1C(=O)NC(=S)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-carbamothioylpyridine-4-carboxamide, differing in substituents or core heterocycles.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups/Features |

|---|---|---|---|---|

| This compound | 1024316-58-2 | C₁₇H₂₀N₄OS | 328.43 | Pyridine, carboxamide, thiosemicarbazide |

| JNJ-47965567 | N/A | C₂₈H₃₂N₄O₂S | ~508.64 | Pyridinecarboxamide, phenylthio, tetrahydro-pyran |

| 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide | 1281185-16-7 | C₁₂H₁₆ClN₅O | 297.75 | Piperidine, chloropyrimidine, methylcarboxamide |

| 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide | 284462-37-9 | C₁₃H₁₃N₃O₂ | 259.27 | Pyridinecarboxamide, aminophenoxy, methyl group |

Key Structural Differences and Implications

Core Heterocycle and Substitution Patterns this compound uses a pyridine ring, while 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide () replaces pyridine with piperidine fused to a chloropyrimidine. This substitution enhances conformational flexibility and may improve bioavailability in drug design . JNJ-47965567 () retains the pyridinecarboxamide core but adds a bulky phenylthio group and a tetrahydro-pyran-piperazinyl moiety. Such steric bulk likely increases lipophilicity, impacting membrane permeability .

Functional Group Variations The thiosemicarbazide group in this compound distinguishes it from analogs like 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide (), which features an aminophenoxy group. The thiosemicarbazide’s sulfur atom enhances metal-chelating capacity, relevant in catalysis or antimicrobial applications , whereas the aminophenoxy group improves solubility in polar solvents .

Molecular Weight and Complexity

- JNJ-47965567 (molecular weight ~508.64) is significantly larger than other analogs, which may limit its pharmacokinetic properties (e.g., absorption) compared to the lighter this compound (328.43 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.